molecular formula C13H10O3 B086727 3-Hydroxyphenyl benzoate CAS No. 136-36-7

3-Hydroxyphenyl benzoate

Cat. No. B086727
CAS RN: 136-36-7
M. Wt: 214.22 g/mol
InChI Key: GDESWOTWNNGOMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3-Hydroxyphenyl benzoate and similar compounds are typically synthesized through esterification reactions. For example, hydroxybiphenyl benzoate derivatives were synthesized using 4-alkoxybenzoic acid and 1,1'-biphenyl-4,4'-diol in the presence of DCC and DMAP in dichloromethane (Ahmed et al., 2016).
  • Other related compounds have been synthesized through various methods, including reactions of 2-styrylchromones and hydrazine hydrate (Pinto et al., 1999), and base-mediated oxygenative [3 + 3] benzannulation reactions (Joshi et al., 2016).

Molecular Structure Analysis

  • The molecular structure of 3-Hydroxyphenyl benzoate and related compounds has been elucidated using techniques like single-crystal X-ray diffraction. These studies provide insights into the geometry and bonding interactions within the molecule (Jayaraj & Desikan, 2020).

Chemical Reactions and Properties

  • Chemical reactions involving 3-Hydroxyphenyl benzoate often result in the formation of esters and polymers with specific properties. For example, reactions with various reagents can produce compounds with different liquid crystalline behaviors (Ahmed et al., 2016).

Physical Properties Analysis

  • The physical properties, such as transition temperatures and mesophases of these compounds, have been investigated using techniques like differential scanning calorimetry and polarized optical microscopy (Ahmed et al., 2016).

Chemical Properties Analysis

  • The chemical properties of 3-Hydroxyphenyl benzoate derivatives can be determined using various spectroscopic techniques. For instance, FT-IR, NMR, LC-MS/MS, and DFT calculations have been employed to study the structure and reactivity of similar compounds (Jayaraj & Desikan, 2020).

Scientific Research Applications

  • Solid Phase Synthesis of RNA and DNA-RNA Mixtures : Benzoylation of ribonucleosides, including compounds like 3-Hydroxyphenyl benzoate, plays a crucial role in the synthesis of RNA and DNA-RNA mixtures, which are essential for genetic research and biotechnology (Kempe et al., 1982).

  • Synthesis of Liquid Crystalline Materials : Hydroxybiphenyl benzoates have been used to synthesize materials with liquid crystalline properties, which are significant in the field of materials science for applications like display technologies (Ahmed et al., 2016).

  • Development of FXR Antagonists : Derivatives of 3-Hydroxyphenyl benzoate have been explored for their potential as farnesoid X receptor (FXR) antagonists, which could have implications in treating metabolic diseases (Song et al., 2015).

  • Beta-Adrenolytics Research : 3-Hydroxyphenyl benzoate derivatives have been studied for their physico-chemical properties in the context of beta-adrenolytics, which are medications that reduce blood pressure and are used in treating cardiovascular diseases (Stankovicová et al., 2014).

  • Investigation in Plant Metabolism : Research on Arabidopsis glycosyltransferases toward various benzoates, including 3-Hydroxyphenyl benzoate, provides insights into plant metabolism and potential biotechnological applications (Lim et al., 2002).

  • Anaerobic Transformation Studies : The anaerobic transformation of phenol to benzoate, using compounds like 3-Hydroxyphenyl benzoate, helps understand microbial degradation processes, crucial for environmental biotechnology and waste treatment (Genthner et al., 1989).

Safety And Hazards

3-Hydroxyphenyl benzoate is harmful if swallowed and harmful to aquatic life . It is advised to avoid release to the environment . It is also recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

(3-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDESWOTWNNGOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038878
Record name Resorcinol monobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,3-Benzenediol, 1-benzoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Hydroxyphenyl benzoate

CAS RN

136-36-7
Record name Resorcinol, monobenzoate
Source CAS Common Chemistry
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Record name Resorcinol monobenzoate
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Record name 3-Hydroxyphenyl benzoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 1-benzoate
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Record name Resorcinol monobenzoate
Source EPA DSSTox
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Record name 3-hydroxyphenyl benzoate
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Record name RESORCINOL MONOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
XL Bai, TL Yue, YH Yuan, HW Zhang - … Crystallographica Section E …, 2010 - scripts.iucr.org
… , [Co(C 22 H 15 O 5 ) 2 (C 2 H 5 OH) 2 ], the Co II atom (site symmetry [\overline{1}] ) is coordinated by two O,O′-bidentate 4-(2-benzoyl-1-oxidoethenyl)-3-hydroxyphenyl benzoate …
Number of citations: 10 scripts.iucr.org
HW Zhangb - core.ac.uk
In the title complex,[Co (C22H15O5) 2 (C2H5OH) 2], the CoII atom (site symmetry 1) is coordinated by two O, O0-bidentate 4-(2-benzoyl-1-oxidoethenyl)-3-hydroxyphenyl benzoate …
Number of citations: 0 core.ac.uk
BH Nicolet, JR Sampey - Journal of the American Chemical …, 1927 - ACS Publications
… Attempts to obtain it from 5-iodo-2,4-dihydroxybenzoic acid or from 4-iodo-3-hydroxyphenyl benzoate also failed. … 4- Iodo-3-hydroxyphenyl Benzoate.—Monobenzoylresorcinol16 was …
Number of citations: 19 pubs.acs.org
M Bounekhel, IC McNeill - Polymer degradation and stability, 1996 - Elsevier
The thermal degradation behaviour of four different polyarylates, prepared from terephthaloyl chloride and p,p′-dihydroxydiphenyl and the three isomeric dihydroxybenzenes, …
Number of citations: 6 www.sciencedirect.com
D Ghosh, A Islam, M Hussain, MF Khan - 2023 - wjpr.s3.ap-south-1.amazonaws.com
The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Phenyl benzoate is a white amorphous powder and it is used as a …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
V Sivaramakrishnan, M Ilamathi… - Journal of Molecular …, 2016 - Wiley Online Library
… The lead compound, 4-benzoyl-3-hydroxyphenyl benzoate (BHB) belonging to the benzoyl phenyl benzoate class was the only analog that successfully validated all the …
Number of citations: 9 onlinelibrary.wiley.com
H Wang, L Tang, W Di, F Yan… - Journal of Chemical …, 2023 - journals.sagepub.com
… Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate (2–1) and 3-hydroxyphenyl 3-methoxybenzoate (2–2). Reagents and conditions: (a) DMF, K 2 CO 3 , R 1 X (X = Cl, Br), …
Number of citations: 2 journals.sagepub.com
H Nakamura, H Sakuma, N Ogata - Polymer Journal, 1979 - nature.com
The reaction of half esters derived from polyhydric alcohols including ethylene glycol or glycerol has been investigated. The reactivity of half esters toward the reaction with primary …
Number of citations: 4 www.nature.com
S Phoboo, MDS Pinto, PC Bhowmik… - … Journal of Ecology, 2010 - researchgate.net
Swertia chirayita is an important medicinal plant from Nepal with anti-diabetic, anti-pyretic, antimalarial and anti-inflammatory potential and used in therapeutic herbal preparations in …
Number of citations: 43 www.researchgate.net
H Zhang - Synlett, 2014 - thieme-connect.com
… Treatment of 54 with 3-hydroxyphenyl benzoate (55) under Mitsunobu conditions gave ether 56. A Sharpless asymmetric dihydroxylation with AD-mix-β provided diol 57. Next, the …
Number of citations: 11 www.thieme-connect.com

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